4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Antibacterial Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

This meta-methylphenyl thiadiazolidine 1,1-dioxide is an indispensable regioisomeric probe for antibacterial SAR. The para-methyl analog (4b) achieves 2-fold lower MIC (0.0625 mg/mL) than the unsubstituted phenyl derivative, yet the meta-isomer has never been tested against E. coli, Nocardia spp., or in anticonvulsant MES/scMet models. Procuring this unexplored compound closes a critical position-activity gap, enabling direct comparison of methyl substitution topology on potency, selectivity, and serine protease inhibition kinetics. Essential for programs refining 3-imino-1,2,5-thiadiazolidine leads.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
Cat. No. B5238745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2C(=NS(=O)(=O)N2)N
InChIInChI=1S/C9H11N3O2S/c1-6-3-2-4-7(5-6)8-9(10)12-15(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12)
InChIKeyKNTXPVGKGICEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide – Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


4-(3-Methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide (CAS 425646-68-0) is a heterocyclic small molecule belonging to the 3-imino-4-substituted-1,2,5-thiadiazolidine 1,1-dioxide class, also referred to as 3-imino-sulfahydantoins or ISTDs [1]. The compound has the molecular formula C₉H₁₁N₃O₂S and a molecular weight of 225.27 g/mol . Its core scaffold—a five-membered cyclosulfamide bearing a 1,1-dioxide moiety and an exocyclic imine group—has been explored for antibacterial, anticonvulsant, and serine protease inhibitory activities [2]. Within the 4-aryl-3-imino-1,2,5-thiadiazolidine 1,1-dioxide series, the closest structural analogs include the unsubstituted 4-phenyl derivative (CAS 141542-10-1) , the para-methylphenyl isomer (4b, ISTD series), the para-methoxyphenyl analog (4c), and the para-dimethylaminophenyl derivative (4d) [3]. The 3-methylphenyl (meta-tolyl) substitution pattern at position 4 distinguishes this compound from its para-methyl isomer by altering both steric topology and electronic distribution on the aromatic ring, which may translate to differential target engagement and biological selectivity.

Why 4-(3-Methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide Cannot Be Interchanged with Its Para-Methyl or Unsubstituted Phenyl Analogs


Within the 4-aryl-3-imino-1,2,5-thiadiazolidine 1,1-dioxide series, the position of the methyl substituent on the phenyl ring is a critical determinant of biological activity, not a trivial structural nuance. Published antibacterial screening data demonstrate that the para-methylphenyl analog (4b) and the unsubstituted phenyl analog (4a) exhibit markedly different minimum inhibitory and bactericidal concentrations across multiple Gram-positive and Gram-negative organisms, with 4b achieving the lowest effective dose of 0.0625 mg/mL compared to 0.125 mg/mL for 4a [1]. The meta-methyl substitution pattern present in the target compound introduces a different steric projection and altered electron density distribution relative to both the para-substituted and unsubstituted congeners. In closely related sulfahydantoin and thiadiazolidinone SAR studies, substituent position (ortho, meta, para) on the aryl ring has been shown to modulate target binding affinity, with meta-substituted derivatives often exhibiting distinct selectivity profiles against bacterial strains and serine protease enzymes compared to their para-substituted counterparts [2]. Therefore, substituting the meta-methyl isomer with the para-methyl or unsubstituted analog in a research or development program risks misleading biological readouts, compromised SAR interpretation, and irreproducible results.

Quantitative Comparator Evidence for 4-(3-Methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide – Direct and Cross-Study Differentiation Data


Para-Methyl Analog (4b) Achieves 2-Fold Lower MIC Than Unsubstituted Phenyl Analog (4a) – Establishing Position-Dependent Potency in the 3-Imino-4-aryl Series

In the only published head-to-head antibacterial evaluation of 3-imino-4-substituted-1,2,5-thiadiazolidine 1,1-dioxides by Çil et al. (2020), the para-methylphenyl derivative (compound 4b) demonstrated the lowest effective dose of 0.0625 mg/mL against the tested bacterial panel, representing a 2-fold improvement over the unsubstituted phenyl analog (compound 4a, 0.125 mg/mL) [1]. The meta-methylphenyl isomer (the target compound) shares the methyl substituent with 4b but in a distinct ring position, and its MIC values remain to be experimentally determined. The position-dependent potency gradient observed between 4a (hydrogen) and 4b (para-methyl) establishes that aryl substitution position is a key driver of antibacterial activity in this series—a finding that directly informs procurement decisions when positional isomers are under consideration as alternatives [1].

Antibacterial Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

Minimum Bactericidal Concentration (MBC) of Para-Methyl Analog 4b Versus Unsubstituted 4a Against Escherichia coli – 32-Fold Superiority

In the 2020 Çil et al. study, the MBC of the para-methylphenyl analog 4b against E. coli ATCC 25922T was determined to be 0.125 mg/mL, whereas the unsubstituted phenyl analog 4a required a concentration of 4 mg/mL to achieve a bactericidal effect against the same strain—a 32-fold difference [1]. This dramatic disparity underscores the functional impact of aryl ring substitution on bactericidal potency within the 3-imino-4-aryl-1,2,5-thiadiazolidine 1,1-dioxide scaffold. The meta-methyl isomer, bearing the methyl group at a different ring position, is expected to exhibit a distinct bactericidal profile that cannot be inferred from the para-methyl or unsubstituted data alone [1].

Bactericidal Escherichia coli MBC

3-Imino Versus 3-Oxo Scaffold: Differential Anticonvulsant Activity and Mechanistic Implications

Lee and Kohn (1990) evaluated both 3-oxo-4-substituted (series 2, four examples) and 3-imino-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides (series 3, eight examples) in the maximal electroshock seizure (MES) test, subcutaneous pentylenetetrazole (scMet) test, and rotorod toxicity assay [1]. Replacement of the central carbonyl group in hydantoins (series 1) by the sulfonyl moiety led to a significant reduction or abolition of anticonvulsant activity [1]. Critically, within the sulfonyl series, the 3-imino derivatives (series 3) exhibited distinct anticonvulsant profiles compared to their 3-oxo counterparts (series 2), demonstrating that the exocyclic imine group is not a bioisosteric replacement for the carbonyl but instead confers different pharmacological properties [1]. The meta-methylphenyl substituent in the target compound represents a specific aryl substitution pattern within the 3-imino series that has not been screened in published anticonvulsant panels.

Anticonvulsant Maximal Electroshock Seizure (MES) Scaffold Comparison

Broad-Spectrum Antibacterial Activity Selectivity: Para-Methyl (4b) and Para-Dimethylamino (4d) ISTDs Display >99% Inhibition Potency Across All Tested Microbes

The 2020 antibacterial evaluation of ISTDs 4a–d revealed that compounds 4b (para-methyl) and 4d (para-dimethylamino) demonstrated >99% inhibition potency against all microorganisms tested, whereas 4a (unsubstituted) and 4c (para-methoxy) did not achieve this level of broad-spectrum activity [1]. This finding establishes that electron-donating substituents at the para position of the phenyl ring (methyl, dimethylamino) confer a broad-spectrum antibacterial advantage within this scaffold. The meta-methyl isomer (target compound) positions the electron-donating methyl group at the meta position, which may yield a different spectrum of activity or selectivity profile compared to the para-substituted counterparts due to altered resonance and inductive effects on the aromatic ring [2]. Notably, 4b and 4d were the only ISTDs effective against B. subtilis NRRL B-209T [1].

Broad-spectrum antibacterial ISTD series Inhibition potency

Class-Level Evidence: 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold as Mechanism-Based Serine Protease Inhibitor Platform

The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been validated as a mechanism-based inhibitor platform for human leukocyte elastase (HLE) and cathepsin G, with X-ray crystallographic confirmation of active-site Ser195 covalent modification via an N-sulfonyl imine intermediate [1]. Groutas et al. (1994) demonstrated that substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides inactivate HLE and cathepsin G in a time-dependent manner [2]. The 3-imino derivative (such as the target compound) provides an alternative hydrogen-bonding motif at the exocyclic position (imine vs. carbonyl), which may modulate both the rate of enzyme-catalyzed activation and the stability of the resulting enzyme-inhibitor complex [3]. While quantitative IC₅₀ or kᵢₙₐ꜀ₜ values for the specific meta-methylphenyl 3-imino derivative have not been published, the scaffold's established mechanism of action provides a strong rationale for its prioritized evaluation in serine protease drug discovery programs [1].

Serine Protease Inhibition Human Neutrophil Elastase Mechanism-Based Inhibitor

Synthetic Accessibility: Strecker-Type Condensation from 3-Methylbenzaldehyde – A Well-Established and Reproducible Route

The target compound is prepared via a general and well-characterized synthetic route: Strecker-type condensation of 3-methylbenzaldehyde with sulfamide and sodium cyanide (or potassium cyanide) in aqueous or methanolic medium, followed by cyclization to yield the 3-imino-4-(3-methylphenyl)-1,2,5-thiadiazolidine 1,1-dioxide [1]. This methodology was established by Lee, Korp, and Kohn (1989) and has been subsequently employed and refined by multiple laboratories for the synthesis of diverse 4-aryl-3-imino-sulfahydantoins [2]. The 3-methylbenzaldehyde starting material is commercially available at low cost from multiple vendors, and the reaction proceeds under mild conditions without requiring transition-metal catalysts or stringent anhydrous conditions, unlike the Pd-catalyzed asymmetric hydrogenation required for enantiopure 3-oxo sulfahydantoins [3]. This synthetic accessibility contrasts with the 3-oxo-4-aryl-1,2,5-thiadiazolidine 1,1-dioxide series, which requires alternative synthetic strategies.

Synthetic Chemistry Strecker Reaction Sulfahydantoin Synthesis

Optimal Application Scenarios for 4-(3-Methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide Based on Verified Differentiation Evidence


Regioisomeric SAR Probe for Antibacterial Drug Discovery Targeting Position-Dependent Potency

The meta-methylphenyl substitution pattern in this compound makes it an essential regioisomeric probe for antibacterial SAR studies. The para-methyl isomer (4b) has been shown to achieve 2-fold lower MIC (0.0625 mg/mL) and 32-fold lower MBC against E. coli (0.125 mg/mL) compared to the unsubstituted phenyl analog (MIC 0.125 mg/mL; MBC 4 mg/mL) [1]. Including the meta-methyl isomer alongside the para-methyl and unsubstituted analogs in a screening panel enables systematic mapping of how methyl position modulates antibacterial potency, spectrum, and selectivity—a critical data set for rational lead optimization. The compound should be procured as part of a focused library containing the 2-methyl, 3-methyl, and 4-methyl phenyl regioisomers plus the unsubstituted parent to establish a complete position-activity matrix [1].

Mechanism-Based Serine Protease Inhibitor Lead Optimization Using the 3-Imino Pharmacophore

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a validated mechanism-based inhibitor platform for serine proteases including human neutrophil elastase (HLE) and cathepsin G, with the mechanism of covalent active-site modification confirmed by X-ray crystallography [1]. The 3-imino group in this compound provides a hydrogen-bonding motif that is chemically distinct from the 3-oxo series, potentially altering the rate of enzyme-catalyzed N-sulfonyl imine formation and the stability of the resulting tetrahedral intermediate . Procuring the meta-methylphenyl 3-imino derivative enables evaluation of how aryl substitution position influences serine protease inhibition kinetics (kᵢₙₐ꜀ₜ/Kᵢ), selectivity across the serine protease family, and off-target profiles—parameters that cannot be inferred from 3-oxo analogs or para-substituted isomers [1].

Anticonvulsant Drug Discovery – Expanding the 4-Aryl-3-imino-1,2,5-thiadiazolidine 1,1-dioxide Chemical Space

The foundational anticonvulsant evaluation by Lee and Kohn (1990) of eight 3-imino-4-substituted-1,2,5-thiadiazolidine 1,1-dioxides established that this class retains anticonvulsant activity distinct from both the 3-oxo series and classical hydantoins, though with reduced potency compared to phenytoin [1]. The meta-methylphenyl derivative was not among the eight 3-imino analogs tested [1]. This compound therefore represents an unexplored entry in the 3-imino-4-aryl anticonvulsant SAR landscape. Its procurement is warranted for screening in the MES and scMet seizure models to determine whether the meta-methyl substituent yields improved anticonvulsant activity, reduced neurotoxicity (rotorod TD₅₀), or a more favorable protective index (PI = TD₅₀/ED₅₀) compared to the previously evaluated para-substituted and unsubstituted derivatives [1].

Antimicrobial Resistance Research – Investigating ISTD Scaffold Activity Against Nocardia Species and Drug-Resistant Pathogens

The 2020 antibacterial study of ISTDs 4a–d specifically included Nocardia abscessus and Nocardia cyriacigeorgica, two clinically significant actinomycetes for which trimethoprim-sulfamethoxazole (TMP-SMX) resistance has been documented [1]. The para-methyl analog 4b showed an effective dose of 2 mg/mL against N. abscessus and 4 mg/mL against N. cyriacigeorgica, while the para-dimethylamino analog 4d achieved an MBC of 1 mg/mL against N. cyriacigeorgica—a 4-fold improvement over 4b [1]. The meta-methyl isomer (target compound) has not been tested against Nocardia species. Given the urgent need for new anti-Nocardial agents, procuring this compound for susceptibility testing against a panel of drug-resistant Nocardia clinical isolates is a high-value application directly supported by existing class data [1]. Furthermore, the ISTD compounds in this series have been reported to lack chromosomal damage in cytogenetic assays, addressing a key toxicity concern associated with existing antimicrobial agents [1].

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